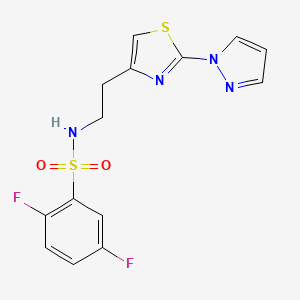

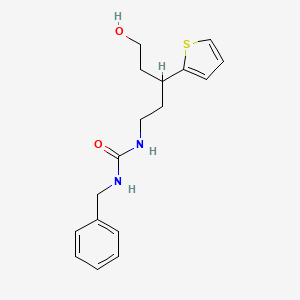

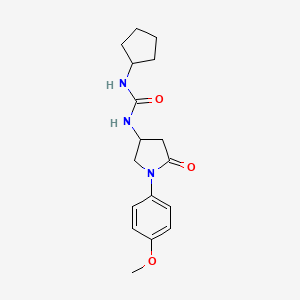

![molecular formula C14H14N2O2S B2761991 N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide CAS No. 681165-41-3](/img/structure/B2761991.png)

N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

Research has demonstrated the utility of related chromene and thiazole derivatives in the synthesis of complex heterocyclic compounds. For instance, a study explored the synthesis of novel 3-(2-oxo-2H-chromen-3-yl)-1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5-aryl-1H-pyrazol-1-ium bromides, highlighting the incorporation of multiple heterocyclic rings, high yields, and simple reaction conditions (Mahmoodi & Ghodsi, 2017). These compounds displayed significant biological activity, underscoring the potential of chromene-thiazole derivatives in medicinal chemistry.

Antimicrobial Activities

Chromene and thiazole derivatives have been reported to exhibit antimicrobial and antifungal activities. A study synthesized a series of chromene-quinoline derivatives of 1H-pyrazole and evaluated their microbial activity against various pathogens, showcasing the antimicrobial potential of such compounds (Thumar & Patel, 2012). Another research effort focused on thiazole derivatives incorporating the pyranochromene moiety as potent anticancer agents, further highlighting the broad biological activities of these compounds (Gomha et al., 2018).

Catalytic Methods and Environmental Benefits

The development of green catalytic methods for synthesizing chromene derivatives is another area of interest. For example, amino glucose-functionalized silica-coated NiFe2O4 nanoparticles were used as a catalyst for the solvent-free synthesis of pyrano[3,2-c]chromen-5(4H)-ones, emphasizing eco-friendly synthesis approaches (Fekri et al., 2018).

Mecanismo De Acción

Target of Action

N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide is a compound that has been synthesized and studied for its potential pharmacological activities . . Thiazole derivatives, which include this compound, have been found to exhibit various biological activities, such as anti-inflammatory, antimicrobial, antifungal, antiviral, and anticancer effects . These activities suggest that the compound may interact with a variety of targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, including donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . These interactions can lead to changes in the function or activity of the target, which can in turn result in the observed pharmacological effects.

Biochemical Pathways

The compound’s potential anti-inflammatory activity suggests that it may interact with pathways involved in inflammation .

Result of Action

The compound’s potential anti-inflammatory activity suggests that it may have effects on immune cells and inflammatory processes .

Propiedades

IUPAC Name |

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-2-5-12(17)15-14-16-13-9-6-3-4-7-10(9)18-8-11(13)19-14/h3-4,6-7H,2,5,8H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXHIIUVQMGUMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC2=C(S1)COC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2761910.png)

![N-(1-cyanocyclobutyl)-3-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2761916.png)

![1-[(4-Fluorophenyl)methyl]-5-oxo-N-propylpyrrolidine-2-carboxamide](/img/structure/B2761927.png)

![5-Chloro-2-methylpyrido[3,4-b]pyrazine](/img/structure/B2761931.png)